molecular formula C10H12N2O3 B7841951 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B7841951
M. Wt: 208.21 g/mol
InChI Key: JZMXSGGIFHCEAF-UHFFFAOYSA-N
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Description

5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of o-aminophenol derivatives with carboxylic acid derivatives under specific reaction conditions. One common method involves the reaction of 2-aminoethanol with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the cyclization process, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: The compound's medicinal applications are being explored, particularly in the field of pharmaceuticals. It has shown promise as a precursor for the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's amino group can form hydrogen bonds with biological targets, while the methoxyethyl group enhances its solubility and bioavailability. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

  • 5-Amino-2,3-dihydro-1,3-benzoxazol-2-one

  • 3-(2-Methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness: 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-amino-3-(2-methoxyethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-5-4-12-8-6-7(11)2-3-9(8)15-10(12)13/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMXSGGIFHCEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC(=C2)N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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